

molecular weight and formula of 2-Amino-3-(ethylamino)phenol

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Compound of Interest

Compound Name: 2-Amino-3-(ethylamino)phenol

Cat. No.: B060685

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An In-depth Technical Guide to 2-Amino-3-ethyl-phenol

Disclaimer: This technical guide provides information on 2-Amino-3-ethyl-phenol. No public domain data was found for the compound "**2-Amino-3-(ethylamino)phenol**". It is presumed that "**2-Amino-3-(ethylamino)phenol**" may be a misnomer for the structurally similar and documented compound, 2-Amino-3-ethyl-phenol, which is the subject of this document.

Core Compound Information

2-Amino-3-ethyl-phenol is an aromatic organic compound containing both an amino and a hydroxyl functional group, classifying it as an aminophenol.[1] The presence of an ethyl group at the third position influences its steric and electronic properties.[1] This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a synthetic intermediate for more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of 2-Amino-3-ethyl-phenol are summarized in the table below. This data is essential for its handling, characterization, and application in a research setting.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	PubChem[2]
Molecular Weight	137.18 g/mol	PubChem[2]
IUPAC Name	2-amino-3-ethylphenol	PubChem[2]
CAS Number	398136-39-5	PubChem[2]
Canonical SMILES	<chem>CCC1=C(C(=CC=C1)O)N</chem>	PubChem
InChI Key	LVIDDVVDZXNNRD-UHFFFAOYSA-N	PubChem[2]
XLogP3	1.7	PubChem[2]
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	2	PubChem

Synthesis of 2-Amino-3-ethyl-phenol

The synthesis of 2-Amino-3-ethyl-phenol can be achieved through several synthetic routes. The most common and effective method is the catalytic reduction of the corresponding nitro compound, 2-nitro-3-ethylphenol.[1] An alternative, more atom-economical approach is the direct amination of 3-ethylphenol.[1]

Experimental Protocol: Catalytic Reduction of 2-nitro-3-ethylphenol

This protocol details the synthesis of 2-Amino-3-ethyl-phenol via the catalytic hydrogenation of 2-nitro-3-ethylphenol using a palladium on carbon (Pd/C) catalyst.

Materials:

- 2-nitro-3-ethylphenol
- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH), reagent grade

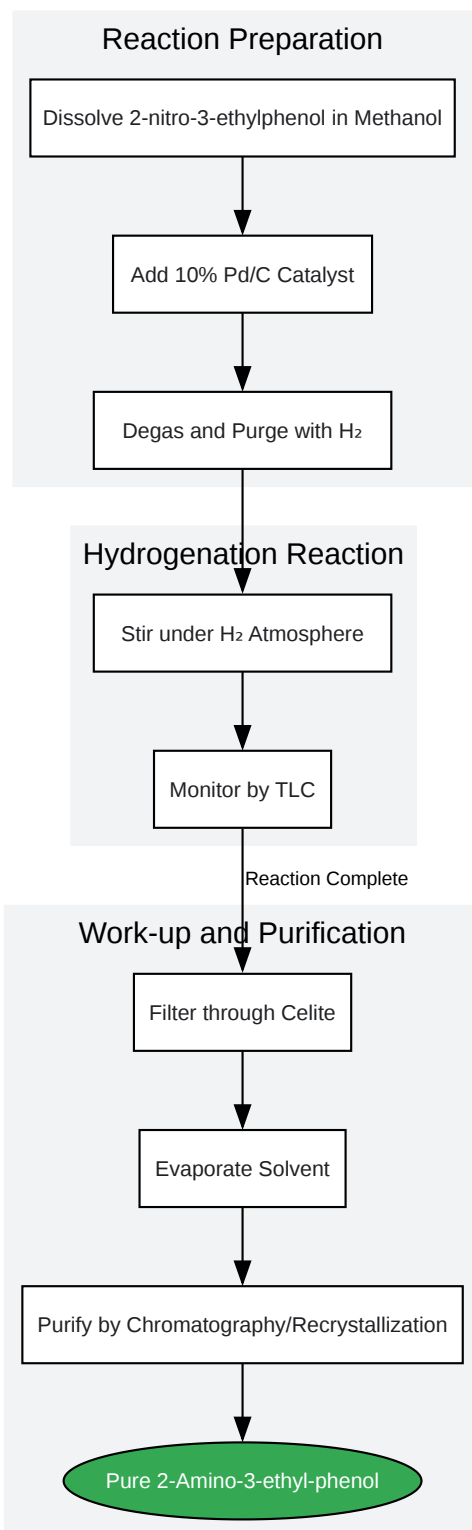
- Hydrogen gas (H₂)
- Diatomaceous earth (Celite®)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Hydrogen balloon or hydrogenation apparatus
- Buchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-nitro-3-ethylphenol in methanol.
- **Catalyst Addition:** Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% with respect to the starting material.
- **Degassing:** Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
- **Hydrogenation:** Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions) at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
- **Filtration:** Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.
- **Solvent Removal:** Wash the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-Amino-3-ethyl-phenol.

Experimental Workflow: Synthesis of 2-Amino-3-ethyl-phenol



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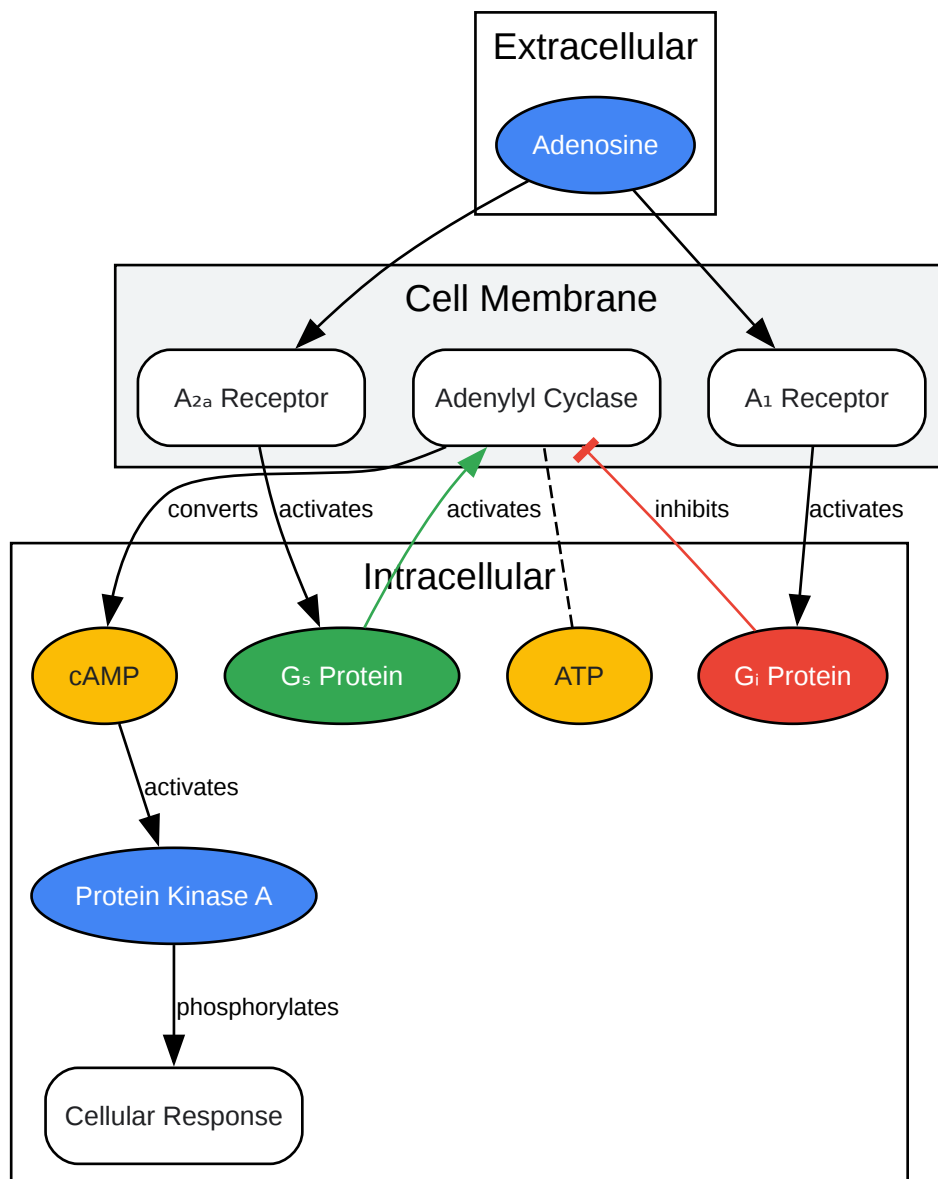
Caption: Workflow for the synthesis of 2-Amino-3-ethyl-phenol.

Potential Biological Role and Signaling Pathways

While direct evidence for the biological activity of 2-Amino-3-ethyl-phenol is limited, the broader class of aminophenols has been investigated as ligands for various biological targets. Notably, structural analogs have shown affinity for adenosine receptors, suggesting that 2-Amino-3-ethyl-phenol could potentially interact with these G protein-coupled receptors (GPCRs).[1]

Adenosine receptors play crucial roles in regulating a wide array of physiological processes. There are four subtypes: A₁, A_{2a}, A_{2e}, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (G_i), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A_{2a} and A_{2e} receptors couple to stimulatory G proteins (G_s), which activate adenylyl cyclase and increase cAMP levels.[1]

Adenosine Receptor Signaling Pathway



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